Fmoc-alpha-methyl-DL-glutamic acid

Proteolytic Stability Peptide Half-Life Extension Macrocyclic Peptides

This Fmoc-α-methyl-DL-glutamic acid introduces a quaternary Cα center that sterically restricts the peptide backbone, conferring two critical advantages over standard Fmoc-Glu(OtBu)-OH: (i) enhanced proteolytic stability via backbone shielding, and (ii) induction of β-turns and 3₁₀-helices for conformational pre-organization. The racemic DL mixture enables cost-effective stereochemical screening before committing to enantiopure synthesis. Ideal for peptide half-life extension, oral bioavailability optimization, and SAR studies requiring conformational constraint. Fully compatible with standard Fmoc SPPS workflows.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 1219372-49-2
Cat. No. B1390412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-DL-glutamic acid
CAS1219372-49-2
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
InChIKeyYORGKHGDLMQZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-DL-glutamic acid (CAS 1219372-49-2): Properties and Procurement Baseline


Fmoc-alpha-methyl-DL-glutamic acid (CAS 1219372-49-2, MF: C21H21NO6, MW: 383.4 g/mol) is a protected, non-proteinogenic amino acid derivative featuring an alpha-methyl substitution on the glutamic acid backbone and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the alpha-amino position . This compound is supplied as the racemic (DL) mixture, which enables both stereochemical exploration and cost-effective procurement for early-stage research applications . Typical commercial specifications include ≥95% purity by HPLC, suitable for standard solid-phase peptide synthesis (SPPS) workflows .

Why Fmoc-alpha-methyl-DL-glutamic acid Cannot Be Replaced by Standard Fmoc-Glu-OH in Stability-Critical Workflows


Standard Fmoc-glutamic acid derivatives such as Fmoc-Glu(OtBu)-OH enable efficient SPPS assembly but yield linear peptides susceptible to rapid proteolytic degradation and conformational flexibility that limits biological activity [1]. Substituting a standard glutamate residue with the alpha-methyl analog introduces a quaternary center at the Cα position, fundamentally altering the peptide backbone through steric restriction of phi and psi dihedral angles [2]. This modification confers two critical advantages that generic Fmoc-Glu derivatives cannot provide: (i) substantial enhancement of proteolytic stability through shielding of the peptide backbone from enzymatic attack, and (ii) induction of specific secondary structural motifs including beta-turns and 3₁₀-helices [2][3]. Procurement of the alpha-methyl derivative therefore represents a strategic, rather than interchangeable, decision for applications where peptide half-life extension or conformational pre-organization is required.

Fmoc-alpha-methyl-DL-glutamic acid: Quantitative Differentiation Evidence vs. Standard Fmoc-Glu Analogs


Alpha-Methyl Substitution Confers Proteolytic Stability: Class-Level Evidence from Macrocyclic Peptide Optimization

The introduction of an alpha-methyl group to amino acid residues provides quantifiable protection against proteolytic degradation. In a structure-based drug design study optimizing HIV-1 protease inhibitors, Kusumoto et al. demonstrated that introducing a methyl group to the α-position of amino acids within macrocyclic peptides was essential to achieve the proteolytic stability required for antiviral activity. Without this modification, peptides were rapidly degraded, failing to exhibit meaningful activity [1]. This class-level principle, established across multiple α-methyl amino acid derivatives, extends to Fmoc-alpha-methyl-DL-glutamic acid, as the alpha-methyl substitution similarly shields the peptide backbone from protease access .

Proteolytic Stability Peptide Half-Life Extension Macrocyclic Peptides

Alpha-Methyl Amino Acids Enable Oral Bioavailability: Evidence from HIV-1 Protease Inhibitor Development

Achieving oral bioavailability for peptide-based therapeutics remains a critical challenge, with most linear peptides exhibiting negligible oral absorption. Kusumoto et al. demonstrated that macrocyclic peptides incorporating α-methyl amino acids achieved both desirable plasma total clearance and oral bioavailability profiles. The α-methyl modification was identified as crucial to this outcome, contributing to the successful discovery and development of orally bioavailable peptide drug candidates [1]. While this evidence does not provide direct head-to-head quantification for Fmoc-alpha-methyl-DL-glutamic acid itself, it establishes the class-level principle that α-methyl substitution is an enabling modification for oral peptide delivery—a property that standard Fmoc-Glu(OtBu)-OH does not confer.

Oral Bioavailability Peptide Drug Delivery Macrocyclic Peptides

Conformational Restriction Induces Beta-Turn and 3₁₀-Helical Structures

Alpha-methyl amino acids are established as potent inducers of specific secondary structural motifs due to the steric constraints imposed by the quaternary Cα center. Formaggio et al. demonstrated that Cα-methylated amino acids, including derivatives structurally analogous to alpha-methyl glutamic acid, function as effective beta-turn and 3₁₀-helix promoters in tripeptides and longer peptide sequences [1]. This conformational pre-organization reduces the entropic penalty associated with folding, thereby stabilizing biologically active conformations. In contrast, standard glutamic acid residues (e.g., Fmoc-Glu(OtBu)-OH) exhibit conformational flexibility and do not inherently drive the adoption of specific secondary structures. While direct crystallographic or NMR data for peptides containing Fmoc-alpha-methyl-DL-glutamic acid are not available in the public literature at this time, the class-level behavior of Cα-methylated amino acids is well-characterized [2].

Peptide Conformation Beta-Turn Induction 3₁₀-Helix Formation

Commercial Availability as Fmoc-Protected Building Block for Standard SPPS Integration

Fmoc-alpha-methyl-DL-glutamic acid is supplied as an Fmoc-protected derivative compatible with standard solid-phase peptide synthesis (SPPS) protocols [1]. The Fmoc group enables base-labile deprotection using piperidine, while the alpha-methyl group remains stable throughout synthesis cycles. This contrasts with Boc-protected alpha-methyl glutamic acid (CAS 189149-03-9), which requires acid-labile deprotection conditions that may be incompatible with acid-sensitive peptide sequences or resins [2]. Procurement of the Fmoc-protected version therefore offers broader compatibility with diverse SPPS workflows and sensitive substrates. The compound is available from multiple commercial suppliers including AKSci (purity: ≥95%), Santa Cruz Biotechnology, and Hoelzel Biotech, with typical packaging ranging from 1g to larger quantities [1].

Solid-Phase Peptide Synthesis Fmoc SPPS Building Block

Optimal Application Scenarios for Fmoc-alpha-methyl-DL-glutamic acid in Research and Development


Protease-Resistant Peptide and Peptidomimetic Design

This compound is optimally deployed in the design of peptides and peptidomimetics requiring enhanced resistance to proteolytic degradation. The alpha-methyl substitution shields the peptide backbone from enzymatic attack, as established in class-level studies demonstrating that α-methyl amino acids confer proteolytic stability to macrocyclic peptides [1]. Researchers developing peptide-based probes, inhibitors, or therapeutics intended for in vivo applications where extended half-life is critical should prioritize this building block over standard Fmoc-Glu(OtBu)-OH. The racemic (DL) nature of the compound further enables initial stereochemical screening to identify optimal enantiomeric configurations for stability and activity, providing a cost-effective entry point before committing to enantiopure synthesis .

Conformationally Constrained Peptide Synthesis for SAR Studies

Fmoc-alpha-methyl-DL-glutamic acid is ideally suited for structure-activity relationship (SAR) studies where conformational pre-organization is hypothesized to enhance target binding affinity or selectivity. As a Cα-methylated amino acid, it functions as a beta-turn and 3₁₀-helix inducer, stabilizing specific secondary structural motifs that may mimic biologically active conformations [1]. Incorporation into peptide sequences allows researchers to probe the effects of backbone constraint on receptor binding, enzyme inhibition, or protein-protein interaction modulation. This application is particularly relevant for targets with hydrophobic interfaces that are amenable to helical motifs, as documented in stapled peptide design studies .

Oral Bioavailability Optimization in Peptide Drug Discovery

For peptide drug discovery programs targeting oral delivery, Fmoc-alpha-methyl-DL-glutamic acid represents a strategic building block. Class-level evidence demonstrates that macrocyclic peptides incorporating α-methyl amino acids achieve oral bioavailability and desirable plasma clearance profiles, overcoming a fundamental limitation of linear peptides [1]. Researchers engaged in hit-to-lead optimization for orally bioavailable peptide therapeutics should consider this building block when designing sequences intended for preclinical pharmacokinetic evaluation. The compound's compatibility with standard Fmoc SPPS workflows enables rapid incorporation into diverse peptide libraries for oral bioavailability screening campaigns .

Academic and Industrial Peptide Core Facility Stocking

Given its unique combination of alpha-methylation and Fmoc protection, this compound is recommended for inclusion in peptide synthesis core facility inventories serving diverse research groups. The building block addresses a recurring need across multiple application areas—proteolytic stability enhancement, conformational constraint, and oral bioavailability optimization—without requiring specialized synthesis expertise. The commercial availability of the racemic mixture at research-grade purity (≥95%) enables cost-effective procurement for pilot studies, while the compatibility with standard SPPS automation ensures seamless integration into high-throughput peptide synthesis workflows [1]. Core facilities supporting medicinal chemistry, chemical biology, and peptide therapeutics development will find this compound a valuable addition to their building block collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-alpha-methyl-DL-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.